5-(3-Chlorophenyl)pyridin-2-amine

Regiochemistry Patent composition-of-matter Scaffold differentiation

5-(3-Chlorophenyl)pyridin-2-amine (CAS 893738-14-2) is a heterocyclic building block belonging to the 2-aminopyridine class, with a molecular formula of C11H9ClN2 and a molecular weight of 204.66 g/mol. The compound features a pyridine core substituted with an amine group at the 2-position and a 3-chlorophenyl group at the 5-position, and is commercially available with certified purity of 98% from suppliers such as Bidepharm, supported by batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
CAS No. 893738-14-2
Cat. No. B113215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)pyridin-2-amine
CAS893738-14-2
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CN=C(C=C2)N
InChIInChI=1S/C11H9ClN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14)
InChIKeyYLBIMHAAQBBISK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chlorophenyl)pyridin-2-amine (CAS 893738-14-2): A Defined 2-Aminopyridine Building Block for Kinase-Targeted Synthesis


5-(3-Chlorophenyl)pyridin-2-amine (CAS 893738-14-2) is a heterocyclic building block belonging to the 2-aminopyridine class, with a molecular formula of C11H9ClN2 and a molecular weight of 204.66 g/mol . The compound features a pyridine core substituted with an amine group at the 2-position and a 3-chlorophenyl group at the 5-position, and is commercially available with certified purity of 98% from suppliers such as Bidepharm, supported by batch-specific QC documentation including NMR, HPLC, and GC . It serves as a key synthetic intermediate in the preparation of kinase-targeted compound libraries and has been specifically utilized as a building block in patent-protected PDE4 inhibitor programs, appearing in the exemplified compound list of US Patent Application 20200024259 [1].

Why 5-(3-Chlorophenyl)pyridin-2-amine Cannot Be Replaced by Generic 2-Aminopyridine Analogs in Regioselective Synthesis


Simple substitution with isomeric or dechlorinated 2-aminopyridine analogs introduces unacceptable risk of synthetic failure and altered biological activity in structure-activity relationship (SAR) programs. The 3-chlorophenyl substitution pattern is a critical structural determinant: the meta-chlorine on the phenyl ring influences both the electronic character of the cross-coupling partner and the final ligand's target engagement geometry. When this compound is used as a building block, as in the PDE4 inhibitor patent US20200024259A1 [1], replacing it with the 4-chlorophenyl isomer or the unsubstituted phenyl analog yields a different final compound with unvalidated pharmacological properties, potentially nullifying the intellectual property position and the established SAR. The 2-amino group serves as a specific synthetic handle for subsequent functionalization; generic 3-aminopyridine or 4-aminopyridine analogs lack the regiochemistry required for the downstream chemistry defined in the patent literature.

Quantitative Differentiation Evidence for 5-(3-Chlorophenyl)pyridin-2-amine Against Its Closest Analogs


Regiochemical Identity: 5-(3-Chlorophenyl) vs. 5-(4-Chlorophenyl) Substitution Defines Different Patent-Scaffold Lineages

In the PDE4 inhibitor patent US20200024259A1, the exemplified compounds explicitly require the 5-(3-chlorophenyl)pyridin-2-amine scaffold as the synthetic origin. The closest positional isomer, 5-(4-chlorophenyl)pyridin-2-amine (CAS 84596-08-7), is a chemically distinct entity that is absent from the patent's exemplified compound list. This is not merely a theoretical distinction: under U.S. patent law, the 4-chlorophenyl isomer constitutes a different chemical compound that falls outside the literal scope of the composition-of-matter claims [1]. For procurement supporting a PDE4 inhibitor program following this patent, substitution with the 4-chlorophenyl isomer would yield the wrong final compound, invalidating SAR data and potential IP protection. The quantifiable difference is binary: inclusion vs. exclusion from the patent-defined chemical space.

Regiochemistry Patent composition-of-matter Scaffold differentiation

Purity and QC Documentation: 98% Certified Purity with Multi-Method Batch Analysis from Bidepharm

Bidepharm supplies 5-(3-chlorophenyl)pyridin-2-amine at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, many other vendors (e.g., BenchChem) list only 95% purity without multi-method certification . The 3% absolute purity difference (98% vs. 95%) represents a 60% reduction in total impurities (from 5% to 2%), which is significant for synthetic applications where side reactions from impurities can reduce yield and complicate purification. Furthermore, the availability of orthogonal analytical characterization (NMR + HPLC + GC) provides identity and purity verification that single-method suppliers cannot match, reducing the risk of misidentified or degraded material entering a synthetic sequence.

Purity certification Quality control Procurement specification

Synthetic Provenance: Explicit Use as a Key Intermediate in PDE4 Inhibitor Patent Exemplification

The US patent application US20200024259A1 explicitly lists 5-{[5-(3-Chlorophenyl)-6-methoxypyridin-3-yl]methyl}pyrimidin-2-amine among its exemplified compounds [1]. This compound is directly derived from 5-(3-chlorophenyl)pyridin-2-amine via methoxylation and subsequent functionalization at the pyridine 3-position. The unsubstituted phenyl analog or 4-chlorophenyl isomer would lead to different final compounds not enumerated in the patent. The presence of this building block in a patent-protected PDE4 inhibitor series provides documented synthetic provenance that is essential for pharmaceutical research organizations building on this intellectual property. No analogous patent exemplification exists for the 4-chlorophenyl isomer or des-chloro analog in the context of this PDE4 inhibitor series.

Synthetic intermediate Patent exemplification PDE4 inhibitor

2-Aminopyridine Regiochemistry: 2-Amino-5-aryl Substitution Pattern Required for Downstream Functionalization

The 2-amino group serves as a specific synthetic handle for subsequent C-N and C-C bond-forming reactions. In the PDE4 inhibitor synthesis exemplified in US20200024259A1, the 2-amino group is retained while the pyridine 3-position is functionalized (via methylation/methoxylation), demonstrating that the 2-amino-5-aryl substitution pattern is essential to the disclosed synthetic route [1]. Generic 3-aminopyridine or 4-aminopyridine analogs lack the correct regiochemistry and would require a completely different synthetic sequence. Among 2-aminopyridine regioisomers, the 5-aryl substitution pattern places the aryl group in the correct position for the downstream chemistry that generates the pharmacologically active PDE4 inhibitor scaffold.

Regioselective functionalization Synthetic handle Cross-coupling compatibility

Validated Application Scenarios for 5-(3-Chlorophenyl)pyridin-2-amine in PDE4-Focused Medicinal Chemistry and Kinase-Targeted Synthesis


PDE4 Inhibitor Lead Optimization Programs Following US20200024259A1 Patent Strategy

Research groups developing PDE4 inhibitors for neurological or inflammatory indications can directly use this building block to synthesize the exemplified compound 5-{[5-(3-Chlorophenyl)-6-methoxypyridin-3-yl]methyl}pyrimidin-2-amine, as disclosed in US20200024259A1 [1]. The 98% purity with multi-method QC documentation from Bidepharm supports reproducible synthesis and minimizes impurity-driven side reactions, enabling reliable SAR exploration within this patent-protected chemical space.

2-Aminopyridine Kinase-Focused Library Synthesis

As a 2-amino-5-arylpyridine building block, this compound is suited for the construction of kinase-targeted compound libraries where the 2-aminopyridine core serves as a hinge-binding motif. The 3-chlorophenyl substituent provides a specific vector for hydrophobic pocket occupancy that differs from the 4-chlorophenyl isomer, enabling exploration of distinct kinase selectivity profiles. The certified purity and defined regioisomeric identity ensure that SAR data generated from library synthesis can be attributed unambiguously to the intended chemical structure .

PDE4 Inhibitor Process Chemistry and Scale-Up

For process chemistry teams scaling up PDE4 inhibitor candidates within the US20200024259A1 patent family, procurement of this specific regioisomer at 98% purity with auditable batch QC (NMR, HPLC, GC) is essential for regulatory documentation and reproducible large-scale synthesis [1] . The documented synthetic provenance in the patent literature provides a validated starting point for process optimization, reducing the risk associated with using uncharacterized or off-spec building blocks.

Intellectual Property-Driven Drug Discovery Requiring Authentic Patent Scaffolds

Pharmaceutical and biotechnology companies pursuing composition-of-matter claims around PDE4 inhibitors require authentic building blocks that match the patent-exemplified scaffolds. Using this compound ensures that the synthesized final compounds fall within the patent's disclosed chemical space, supporting freedom-to-operate and patent filing strategies [1]. Substitution with isomerically incorrect building blocks produces compounds outside the patent's literal scope, potentially weakening IP protection and creating regulatory ambiguity.

Technical Documentation Hub

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